molecular formula C16H14F3N5 B5635030 N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-2-(trifluoromethyl)pyrimidin-4-amine

N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-2-(trifluoromethyl)pyrimidin-4-amine

Cat. No. B5635030
M. Wt: 333.31 g/mol
InChI Key: NOGGYMKFOLPMOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including structures related to N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-2-(trifluoromethyl)pyrimidin-4-amine, often involves reactions of hydroxymethyl pyrazole derivatives with primary amines. These processes are characterized by the use of spectroscopic methods such as FT-IR, UV–visible, and proton NMR for structural identification. Microwave irradiation has also been employed in the synthesis of related pyrimidine-pyrazole compounds, showcasing an efficient and eco-friendly method that yields a wide range of functionalized products (Titi et al., 2020); (Deohate & Palaspagar, 2020).

Molecular Structure Analysis

The molecular structure of such compounds is typically elucidated through single-crystal X-ray diffraction, revealing intricate details like bond angles, plane distortions, and intramolecular interactions. These analyses often show that the nitrogen and oxygen atoms are in-plane with the aromatic ring, while the aminomethyl chain forms a second plane, leading to a distinct angular geometry between these planes (Murugavel et al., 2014).

Chemical Reactions and Properties

Compounds of this nature undergo a variety of chemical reactions, including cyclocondensation and N-alkylation, to form a diverse array of derivatives with potential biological activities. The use of p-toluenesulfonic acid in ethanol under specific conditions has been reported to facilitate such transformations, highlighting the versatility and reactivity of the pyrimidin-4-amine framework (Jadhav et al., 2018).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their potential application in various fields. Computational methods like Density Functional Theory (DFT) are often employed to predict these properties, providing insights into their behavior under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, potential sites for functionalization, and interaction with biomolecules, are essential for understanding the utility of these compounds in medicinal chemistry. Studies involving DFT and other computational chemistry techniques help in mapping the electron density and predicting the sites of chemical reactivity, which are vital for their application as pharmaceutical agents.

Mechanism of Action

Pralsetinib (BLU-667) is a potent and selective RET (c-RET) inhibitor. It can specifically inhibit RET signaling in cancer cells with RET mutations, and it is more effective in inhibiting the proliferation of cell lines with RET mutations than other multi-kinase inhibitors .

Safety and Hazards

The compound is labeled with the GHS07 hazard symbol, indicating that it can cause harm if swallowed, skin irritation, eye irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Future Directions

The compound has shown promising results in inhibiting various RET mutations and fusion-driven NSCLC and thyroid cancer xenografts in vivo, without inhibiting VEGFR2 . It has good tolerance in in vivo experiments . Therefore, it has potential for further development and application in cancer treatment.

properties

IUPAC Name

N-methyl-N-[(3-pyrazol-1-ylphenyl)methyl]-2-(trifluoromethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5/c1-23(14-6-8-20-15(22-14)16(17,18)19)11-12-4-2-5-13(10-12)24-9-3-7-21-24/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGGYMKFOLPMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)N2C=CC=N2)C3=NC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-2-(trifluoromethyl)pyrimidin-4-amine

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